molecular formula C9H12ClN B562109 (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride CAS No. 32457-23-1

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B562109
CAS No.: 32457-23-1
M. Wt: 169.652
InChI Key: RHAAGWRBIVCBSY-FVGYRXGTSA-N
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Description

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS: 32457-23-1) is a chiral bicyclic amine hydrochloride salt with the molecular formula C₉H₁₁N·HCl and a molecular weight of 169.65 g/mol . The compound features an indane scaffold (a fused benzene and cyclopentane ring) with an amine group at the 1-position of the indene ring. Its (S)-enantiomer is widely used as a key intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents and monoamine oxidase (MAO) inhibitors . Applications span organic synthesis, materials science, and chemical engineering, where its amine functionality enables diverse derivatization .

Properties

IUPAC Name

(1S)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAAGWRBIVCBSY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693596
Record name (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32457-23-1
Record name 1-Aminoindane hydrochloride, (S)-
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Record name (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
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Record name (1S)-2,3-dihydro-1H-inden-1-amine hydrochloride
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Record name 1-AMINOINDANE HYDROCHLORIDE, (S)-
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of the corresponding ketone, (S)-2,3-Dihydro-1H-inden-1-one, followed by amination. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust chiral catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining high enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Intermediate for Rasagiline

One of the primary applications of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is as an intermediate in the synthesis of Rasagiline, a medication used to treat Parkinson's disease. Rasagiline is a selective irreversible inhibitor of monoamine oxidase B (MAO-B), which helps increase dopamine levels in the brain and provides neuroprotective effects. The synthesis of Rasagiline from this compound involves several steps that have been optimized to enhance yield and reduce costs. Recent methods utilize alumino-nickel catalysts under alkaline conditions to simplify the preparation process, making it more suitable for industrial production .

Deracemization Processes

Recent studies have explored the use of this compound in deracemization processes. For instance, enzyme variants have been developed to facilitate the conversion of racemic mixtures into enantiomerically pure forms. This application is crucial for synthesizing chiral drugs where specific enantiomers exhibit desired pharmacological effects . The deracemization of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine has shown promising results, achieving high enantiomeric excess and isolated yields through biocatalytic methods .

Neuroprotective Properties

The neuroprotective properties of this compound are significant in the context of neurodegenerative diseases. As a precursor to Rasagiline, it contributes to therapies aimed at managing symptoms and slowing the progression of Parkinson's disease. Its ability to inhibit MAO-B not only helps in alleviating symptoms but also offers protective benefits against neuronal damage .

Potential in Other Drug Formulations

Beyond its established use in Parkinson's disease treatment, this compound may have potential applications in other therapeutic areas. Its structural characteristics allow for modifications that could lead to new drug candidates targeting various conditions, including depression and anxiety disorders where modulation of neurotransmitter levels is beneficial.

Research Insights and Case Studies

StudyFindings
Improved Synthesis Method for RasagilineUtilized alumino-nickel catalysts under alkaline conditions to enhance efficiency and reduce costs .
Enzyme-Catalyzed DeracemizationAchieved high enantiomeric excess for N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amines using engineered cyclohexylamine oxidase variants .
Neuroprotective EffectsDemonstrated potential benefits in treating Parkinson's disease through MAO-B inhibition .

Mechanism of Action

The mechanism of action of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is primarily related to its ability to interact with biological targets through its amine group. This interaction can modulate various molecular pathways, including neurotransmitter release and receptor binding. The compound’s chiral nature also allows for selective interactions with specific enzymes and receptors, enhancing its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substitution Patterns

Table 1: Structural Comparison of Aminoindane Derivatives
Compound Name Amine Position Substituents Key Features References
(S)-2,3-Dihydro-1H-inden-1-amine HCl 1 None Parent compound; chiral S-configuration; foundational for derivatization
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 2 5,6-diethyl Enhanced lipophilicity; improved metabolic stability
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl 1 5-fluoro Increased electronegativity; potential for halogen bonding
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl 1 5-chloro Higher molecular weight (187.64 g/mol); altered solubility
Indatraline 1 3,4-dichlorophenyl, N-methyl Potent monoamine reuptake inhibitor; cocaine-like effects

Key Observations :

  • Halogenation : Fluorine or chlorine at position 5 introduces electronegativity, affecting electronic properties and binding affinity to biological targets .
  • Aromatic Substitution : Indatraline’s 3,4-dichlorophenyl group enhances binding to dopamine/serotonin transporters, increasing potency and duration of action compared to the parent compound .

Functional Group Modifications

Key Observations :

  • Propargyl Groups : The addition of a propargyl group (e.g., in rasagiline) enables covalent binding to MAO-B, conferring long-lasting inhibitory effects .
  • Hybrid Structures: Ladostigil combines the aminoindane scaffold with a carbamate moiety, enabling dual therapeutic action for neurodegenerative diseases .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Bioavailability
(S)-2,3-Dihydro-1H-inden-1-amine HCl 169.65 1.2 High (polar HCl salt) Moderate
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 239.78 3.5 Low (hydrophobic) High (lipophilic)
(S)-5-Fluoro derivative 187.64 1.8 Moderate High

Key Observations :

  • Ethyl Groups : The 5,6-diethyl derivative’s higher logP (3.5) enhances membrane permeability but reduces aqueous solubility .
  • Halogenation : Fluorine marginally increases molecular weight and logP, balancing solubility and permeability .

Biological Activity

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride, with the CAS number 32457-23-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂ClN
  • Molecular Weight : 169.65 g/mol
  • Purity : Typically around 95-97% .

The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays.

Antitumor Activity

Research indicates that indane derivatives, including this compound, exhibit significant antitumor properties. For instance, indane-based compounds have been shown to interact with DNA and inhibit cancer cell proliferation. A study highlighted the anticancer potential of related indenoquinoxaline derivatives, demonstrating their ability to induce apoptosis in cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Properties

Indane derivatives have also been explored for their antimicrobial properties. The structure's ability to interact with bacterial membranes suggests potential as an antibacterial agent. Research shows that modifications in the indane structure can enhance antibacterial activity against various pathogens .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and microbial metabolism.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in vitro demonstrated a dose-dependent inhibition of cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

This study supports the potential application of this compound in cancer therapy.

Study 2: Neuroprotective Mechanism

In a neuroprotection model using rat primary neurons exposed to oxidative stress, this compound showed significant protective effects. The compound reduced neuronal death by approximately 50% at a concentration of 5 µM.

Q & A

Q. What are the recommended safety protocols for handling (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride in laboratory settings?

Methodological Answer:

  • Ventilation: Ensure adequate fume hood airflow during synthesis or handling to minimize inhalation exposure .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid environmental release. Dispose of waste via approved hazardous waste protocols .
  • First Aid: For skin contact, rinse with water for ≥15 minutes; for eye exposure, use emergency eyewash stations .

Q. How can the enantiomeric purity of this compound be determined?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA or IB columns) with a mobile phase of hexane/isopropanol (90:10) and 0.1% diethylamine. Monitor retention times and peak symmetry to confirm enantiopurity (>98%) .
  • Polarimetry: Measure specific rotation ([α]D) and compare to literature values for the (S)-enantiomer (e.g., [α]D = +15° to +25° in methanol) .
  • NMR Spectroscopy: Analyze diastereomeric derivatives (e.g., Mosher’s esters) for split signals in 1H^1H or 13C^{13}C spectra to detect impurities .

Q. What synthetic routes are reported for preparing this compound and its derivatives?

Methodological Answer:

  • Reductive Amination: React 1-indanone with (S)-α-methylbenzylamine under hydrogenation (H2_2/Pd-C) to form the chiral amine, followed by HCl salt precipitation (yield: 60–70%) .
  • Resolution Techniques: Use enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers from racemic mixtures .
  • Derivatization: Introduce halogen substituents (e.g., 5-Cl, 4-F) via electrophilic aromatic substitution, optimizing reaction temperature (0–25°C) to minimize racemization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of (S)-2,3-Dihydro-1H-inden-1-amine derivatives for human MAO-B over MAO-A?

Methodological Answer:

  • In Vitro Enzyme Assays: Test derivatives against recombinant MAO isoforms using kynuramine as a substrate. Calculate IC50_{50} values and selectivity ratios (e.g., >100-fold selectivity for MAO-B) .
  • Molecular Docking: Simulate binding interactions with MAO-B’s hydrophobic cavity (PDB: 2V5Z). Prioritize substituents (e.g., 5-F, 4-Br) that enhance π-π stacking with FAD cofactor .
  • Metabolic Stability: Assess liver microsome clearance (e.g., rat/human) to identify metabolically stable analogs .

Q. What methodologies resolve conflicting crystallographic data when determining the absolute configuration of (S)-2,3-Dihydro-1H-inden-1-amine derivatives?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution data (d < 0.8 Å) to refine Flack parameters, ensuring |x| < 0.1 for unambiguous (S)-configuration assignment .
  • Anomalous Dispersion: Collect data at multiple wavelengths (e.g., Cu-Kα) to exploit resonant scattering effects for chiral center verification .
  • Independent Validation: Cross-verify with circular dichroism (CD) spectra or vibrational circular dichroism (VCD) to correlate crystal structure with solution-phase chirality .

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome in halogen-substituted (S)-2,3-Dihydro-1H-inden-1-amine synthesis?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, reducing racemization (e.g., 5-Cl substitution yields 95% ee in DMF vs. 80% in THF) .
  • Temperature Control: Low temperatures (−20°C) minimize epimerization during amide coupling (e.g., HATU-mediated reactions retain >98% ee) .
  • Kinetic Analysis: Monitor reaction progress via 1H^1H-NMR to identify intermediates prone to stereochemical inversion .

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